(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a key intermediate in the synthesis of Tramadol, a centrally acting analgesic drug. [ [], [] ] It belongs to the class of aminocyclohexanols, characterized by a cyclohexane ring substituted with an amine and a hydroxyl group. [ [], [], [], [], [], [] ] This compound serves as a crucial precursor for introducing specific stereochemistry in Tramadol synthesis, contributing to the drug's overall pharmacological profile. [ [], [] ]
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL is a chiral compound characterized by a cyclohexane ring substituted with an aminomethyl group and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. It is commonly used as a building block for synthesizing more complex molecules and for studying various biological processes.
The compound is classified under organic compounds, specifically as an amine and alcohol due to the presence of the aminomethyl and hydroxyl functional groups. Its chemical structure can be represented by the following CAS numbers: 931115-27-4 and 185502-39-0, indicating its unique identification in chemical databases.
The synthesis of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL typically involves several key steps:
Industrial production may involve optimized versions of these synthetic routes, focusing on scalability and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
The molecular formula of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL is . The compound features a cyclohexane ring with specific stereochemistry at the 1 and 2 positions, contributing to its chiral nature.
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL can undergo various chemical reactions:
The reactivity of this compound allows it to participate in diverse synthetic pathways, making it valuable for further chemical modifications.
The mechanism of action of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential analgesic properties similar to those observed in related compounds like tramadol .
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL has several scientific applications:
This compound's unique structural features and reactivity make it an important subject of study in both academic research and pharmaceutical development.
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative with the molecular formula C₁₄H₂₁NO₂. Its structure features a stereochemically defined cyclohexane ring with an aminomethyl group (-CH₂NH₂) at the C2 position and a 3-methoxyphenyl moiety at C1, both in trans-configuration relative to the hydroxyl group. This stereochemistry is critical for biological activity, as the (1R,2R) enantiomer displays distinct pharmacodynamic interactions compared to other stereoisomers. The primary amine group enables salt formation, molecular conjugation, and participation in catalytic reactions, distinguishing it from its dimethylated derivative, tramadol [1] [2].
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
Systematic IUPAC Name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
Molecular Formula | C₁₄H₂₁NO₂ |
Molecular Weight | 235.33 g/mol |
PubChem CID | 10105488 |
Stereochemistry | (1R,2R) enantiomer |
Functional Groups | Primary amine, phenol ether, alcohol |
This compound emerged as a key intermediate during investigations into tramadol’s metabolic pathway. Initial synthetic routes to tramadol in the 1970s used racemic approaches, but by the 1990s, researchers identified the (1R,2R) enantiomer of tramadol and its precursors as pharmacologically superior. A 2004 patent (EP1527043B1) detailed a stereoselective synthesis of this amino intermediate via Grignard addition to 2-[(dimethylamino)methyl]cyclohexanone, followed by demethylation. This methodology addressed yield and purity limitations in earlier routes, enabling scalable production of enantiomerically pure material for pharmacological studies [3].
As the primary amine analogue of tramadol, this compound serves dual roles:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8